molecular formula C17H14BNO4 B8251146 (4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid

(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid

Cat. No.: B8251146
M. Wt: 307.1 g/mol
InChI Key: UOBGAVNBEDAMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where the quinoline derivative is reacted with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Bases: Such as potassium carbonate for borylation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Quinoline Derivatives: Formed through substitution reactions on the quinoline ring.

Scientific Research Applications

Chemistry

Biology and Medicine

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.

Industry

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: Employed in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid primarily involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The quinoline moiety can interact with biological targets through π-π stacking and hydrogen bonding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycarbonylphenylboronic Acid: Similar in structure but lacks the quinoline moiety.

    4-Carbomethoxyphenylboronic Acid: Another boronic acid derivative with a methoxycarbonyl group.

    4-Methoxycarbonylbenzeneboronic Acid: Similar functional groups but different aromatic core.

Uniqueness

(4-(4-(Methoxycarbonyl)quinolin-2-yl)phenyl)boronic acid is unique due to the presence of both the quinoline moiety and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-(4-methoxycarbonylquinolin-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BNO4/c1-23-17(20)14-10-16(19-15-5-3-2-4-13(14)15)11-6-8-12(9-7-11)18(21)22/h2-10,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBGAVNBEDAMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.